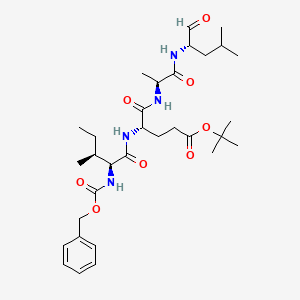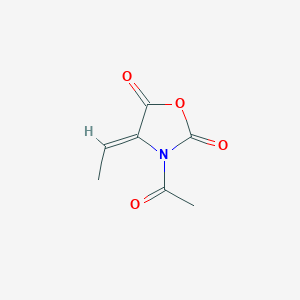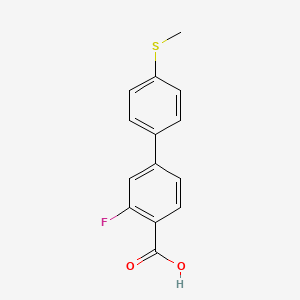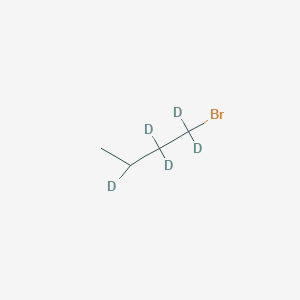
Z-Ile-Glu(O-t-butyl)-Ala-Leucinal
Vue d'ensemble
Description
“Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” is a chemical compound with the empirical formula C32H50N4O81. It has a molecular weight of 618.761. This compound is solid in form and is stored at a temperature of -20°C1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal”. However, it’s worth noting that peptide synthesis is a well-established field, and there are numerous methods available for the synthesis of complex peptides.Molecular Structure Analysis
The SMILES string for this compound is CCC@HC@HOCc1ccccc1)C(=O)NC@@HOC(C)(C)C)C(=O)NC@@HC(=O)NC@@HC)C=O1. This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure.
Chemical Reactions Analysis
Specific chemical reactions involving “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” are not available in the retrieved data. However, as a peptide, it could potentially be involved in various biological reactions, particularly those involving protein interactions.Physical And Chemical Properties Analysis
The compound “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” is a solid at room temperature1. It has an empirical formula of C32H50N4O8 and a molecular weight of 618.761.Applications De Recherche Scientifique
Application in Proteasome Inhibition
- Summary of the Application : Z-Ile-Glu(OtBu)-Ala-Leu-CHO is a proteasome inhibitor . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds.
- Methods of Application : This compound is used in cell cultures to inhibit the proteasome. It is added to the culture medium at a specific concentration and for a specific time period to achieve the desired level of proteasome inhibition .
- Results or Outcomes : The use of this compound leads to the accumulation of ubiquitinated proteins in neuronal cells . This is significant because it provides a tool for studying the role of the proteasome in various cellular processes, including the degradation of misfolded proteins and the regulation of protein expression .
Application in Cancer Research
- Summary of the Application : Z-Ile-Glu(OtBu)-Ala-Leu-CHO has been reported to induce apoptosis in mouse leukemia L1210 cells .
- Methods of Application : The compound is added to cell cultures of mouse leukemia L1210 cells, and the rate of apoptosis is measured using various assays .
- Results or Outcomes : The compound was found to induce significant apoptosis in the mouse leukemia L1210 cells . This suggests that proteasome inhibitors could potentially be used as anti-cancer drugs .
Safety And Hazards
Specific safety and hazard information for “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” was not found in the retrieved data. As with all chemicals, it should be handled with appropriate safety measures.
Orientations Futures
The potential applications and future directions for “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” are not specified in the retrieved data. However, given the ongoing research in the field of peptides, it’s possible that this compound could have potential applications in various areas of biology and medicine.
Please note that this information is based on the available data and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Propriétés
IUPAC Name |
tert-butyl (4S)-5-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50N4O8/c1-9-21(4)27(36-31(42)43-19-23-13-11-10-12-14-23)30(41)35-25(15-16-26(38)44-32(6,7)8)29(40)33-22(5)28(39)34-24(18-37)17-20(2)3/h10-14,18,20-22,24-25,27H,9,15-17,19H2,1-8H3,(H,33,40)(H,34,39)(H,35,41)(H,36,42)/t21-,22-,24-,25-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFTWYMXUWCOOB-YICLCXKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ile-Glu(O-t-butyl)-Ala-Leucinal | |
CAS RN |
158442-41-2 | |
| Record name | Proteasome inhibitor I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158442412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Propanone, 1-[(4S)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1141689.png)


![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)